![molecular formula C10H15BN2O4 B1291620 Acide (2-[(tert-butoxycarbonyl)amino]pyridin-3-yl)boronique CAS No. 863753-35-9](/img/structure/B1291620.png)

Acide (2-[(tert-butoxycarbonyl)amino]pyridin-3-yl)boronique

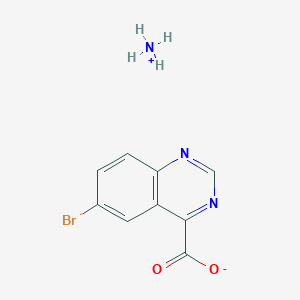

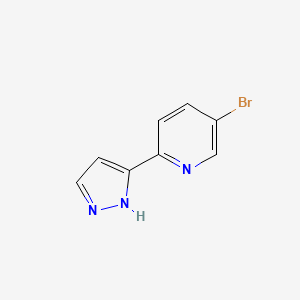

Vue d'ensemble

Description

The compound "(2-[(tert-Butoxycarbonyl)amino]pyridin-3-yl)boronic acid" is a boronic acid derivative that is structurally related to the tert-butyloxycarbonyl (Boc) protected amino acids used in peptide synthesis. The Boc group is commonly employed as a protective group for the Nα-amino functionality during the synthesis of peptides, particularly when synthesizing hydrophobic peptides or those containing ester and thioester moieties . Boronic acids are also known for their utility in various chemical reactions, including Suzuki coupling, which is a widely used method for forming carbon-carbon bonds.

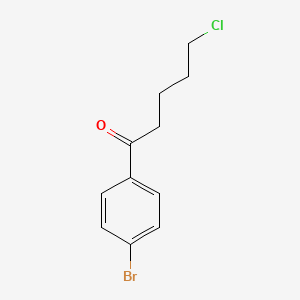

Synthesis Analysis

The synthesis of boronic acid derivatives can involve multiple steps, including the alkylation of protected amino acids with boronate esters. For example, tert-Butyl 2-[(benzyloxycarbonyl)amino]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propionate, a related compound, was synthesized by alkylation of N-(diphenylmethylene)glycine tert-butyl ester with pinacol (chloromethyl)boronate . This process may share similarities with the synthesis of the compound , suggesting that a protected amino acid could be alkylated with a boronate ester to introduce the boronic acid moiety.

Molecular Structure Analysis

The molecular structure of boronic acid derivatives is characterized by the presence of a boron atom connected to two oxygen atoms and an organic moiety, which in this case includes a pyridine ring and a tert-butoxycarbonyl protected amino group. The boron atom typically exhibits trigonal planar geometry, which is essential for its reactivity in chemical reactions .

Chemical Reactions Analysis

Boronic acids are versatile reagents in organic synthesis. They are known to participate in various chemical reactions, including the Suzuki-Miyaura cross-coupling, which is used to form carbon-carbon bonds. The presence of the tert-butoxycarbonyl group also allows for further functionalization of the amino group after deprotection, which can be achieved under acidic conditions . Additionally, the activation of carboxylic acids as their active esters can be facilitated by tert-butyl carbonates, which may be relevant for the synthesis of peptides involving the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of boronic acid derivatives like "(2-[(tert-Butoxycarbonyl)amino]pyridin-3-yl)boronic acid" are influenced by the boronic acid moiety and the protective groups attached to them. These compounds are typically stable under basic conditions but can react with nucleophiles such as amines under acidic conditions. The tert-butoxycarbonyl group is known to be stable towards most nucleophilic and electrophilic reagents but can be removed with strong acids like hydrogen fluoride (HF) . The pyridine ring in the structure may confer additional stability and reactivity patterns, as seen in other pyridine-boronic acid derivatives .

Applications De Recherche Scientifique

Synthèse de composés hétérocycliques biologiquement actifs

Ce composé sert de précurseur dans la synthèse de divers composés hétérocycliques biologiquement actifs. Par exemple, des dérivés de 1,2,4-triazoles, qui présentent un large spectre d'activités, notamment des propriétés antimicrobiennes, antibactériennes, antifongiques, anticancéreuses, antivirales et antitumorales, peuvent être synthétisés en utilisant cet acide boronique comme matière première .

Développement de fongicides, d'herbicides et d'insecticides

En science agricole, le composé est utilisé pour créer des fongicides, des herbicides et des insecticides puissants. La partie acide boronique est particulièrement utile dans le développement de composés qui inhibent la cytochrome P450 14α-déméthylase (CYP51), une enzyme clé dans la biosynthèse de l'ergostérol, un composant essentiel des membranes cellulaires fongiques .

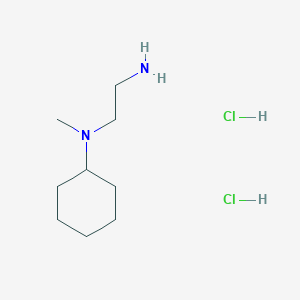

Synthèse peptidique

Le groupe tert-butyloxycarbonyle (Boc) est un groupe protecteur courant dans la synthèse peptidique. Ce composé, avec son groupe amino protégé par Boc, peut être utilisé dans la synthèse de dipeptides et d'autres peptides. Il permet la formation sélective de liaisons peptidiques sans réactions secondaires indésirables .

Réactions de couplage croisé de Suzuki-Miyaura

En chimie organique, cet acide boronique est fréquemment utilisé dans les réactions de couplage croisé de Suzuki-Miyaura. Ces réactions sont essentielles pour former des liaisons carbone-carbone, qui sont fondamentales dans la construction de molécules organiques complexes, y compris les produits pharmaceutiques et les polymères .

Synthèse organique d'acides aminés non protéinogènes

Le composé est essentiel dans la synthèse d'acides aminés non protéinogènes, qui ne sont pas codés par l'ADN mais qui ont une activité biologique significative. Ces acides aminés peuvent être utilisés comme blocs de construction pour la synthèse d'une variété de molécules bioactives .

Chimie médicinale

En chimie médicinale, le groupe acide boronique du composé peut interagir avec les enzymes et les protéines, ce qui en fait un outil précieux pour le développement de nouveaux médicaments. Il peut être utilisé pour créer des molécules qui ont le potentiel de se lier aux sites actifs des enzymes ou de moduler les fonctions protéiques .

Science des matériaux

En raison de sa capacité à former des liaisons covalentes stables avec d'autres composés organiques, cet acide boronique est utilisé en science des matériaux pour la modification des surfaces et la création de nouveaux matériaux aux propriétés spécifiques .

Chimie analytique

Enfin, en chimie analytique, le composé peut être utilisé comme réactif pour la détection et la quantification de diverses biomolécules. Sa partie acide boronique peut former des complexes avec des sucres et d'autres diols, ce qui peut être utile dans le développement de capteurs et d'essais .

Safety and Hazards

Mécanisme D'action

Target of Action

Boronic acids are generally known to interact with various enzymes and receptors in the body .

Mode of Action

The compound (2-[(tert-Butoxycarbonyl)amino]pyridin-3-yl)boronic acid is a boronic acid derivative. Boronic acids are widely used in Suzuki-Miyaura cross-coupling reactions . In this reaction, the boronic acid acts as a nucleophile, transferring its organic group to a metal catalyst, such as palladium .

Biochemical Pathways

Boronic acids are known to participate in various biochemical reactions, including carbon-carbon bond formation via suzuki-miyaura cross-coupling .

Result of Action

The compound’s participation in suzuki-miyaura cross-coupling reactions suggests that it may play a role in the formation of new carbon-carbon bonds .

Analyse Biochimique

Biochemical Properties

(2-[(tert-Butoxycarbonyl)amino]pyridin-3-yl)boronic acid plays a crucial role in biochemical reactions, particularly in the Suzuki-Miyaura coupling reaction. This reaction is widely used for the formation of carbon-carbon bonds, which is essential in the synthesis of complex organic molecules . The compound interacts with enzymes and proteins that facilitate these reactions, such as palladium catalysts. The nature of these interactions involves the formation of transient complexes that enable the transfer of organic groups from boron to palladium, thereby forming new carbon-carbon bonds .

Cellular Effects

The effects of (2-[(tert-Butoxycarbonyl)amino]pyridin-3-yl)boronic acid on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the activity of certain kinases and phosphatases, which are critical regulators of cell signaling pathways . Additionally, (2-[(tert-Butoxycarbonyl)amino]pyridin-3-yl)boronic acid can alter gene expression patterns by interacting with transcription factors and other DNA-binding proteins .

Molecular Mechanism

At the molecular level, (2-[(tert-Butoxycarbonyl)amino]pyridin-3-yl)boronic acid exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites, thereby modulating their activity . This compound also influences gene expression by binding to transcription factors and altering their ability to regulate target genes . These molecular interactions are critical for the compound’s role in biochemical reactions and cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (2-[(tert-Butoxycarbonyl)amino]pyridin-3-yl)boronic acid change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that (2-[(tert-Butoxycarbonyl)amino]pyridin-3-yl)boronic acid is relatively stable under inert atmosphere and low temperatures, but it can degrade over time when exposed to air and higher temperatures . Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to cause changes in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of (2-[(tert-Butoxycarbonyl)amino]pyridin-3-yl)boronic acid vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and gene expression without causing significant toxicity . At higher doses, it can lead to adverse effects such as cellular toxicity and metabolic disturbances . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its beneficial effects without causing harm .

Metabolic Pathways

(2-[(tert-Butoxycarbonyl)amino]pyridin-3-yl)boronic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. The compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic pathways . For example, it has been shown to interact with enzymes involved in the synthesis and degradation of nucleotides, amino acids, and lipids .

Transport and Distribution

The transport and distribution of (2-[(tert-Butoxycarbonyl)amino]pyridin-3-yl)boronic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . For instance, the compound can be transported into cells via specific membrane transporters and then distributed to various organelles where it exerts its effects .

Subcellular Localization

The subcellular localization of (2-[(tert-Butoxycarbonyl)amino]pyridin-3-yl)boronic acid is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may be localized to the nucleus where it interacts with transcription factors and DNA, or to the cytoplasm where it modulates enzyme activity .

Propriétés

IUPAC Name |

[2-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-3-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BN2O4/c1-10(2,3)17-9(14)13-8-7(11(15)16)5-4-6-12-8/h4-6,15-16H,1-3H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOAIOWWKQBFCQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(N=CC=C1)NC(=O)OC(C)(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80622724 | |

| Record name | {2-[(tert-Butoxycarbonyl)amino]pyridin-3-yl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80622724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

863753-35-9 | |

| Record name | {2-[(tert-Butoxycarbonyl)amino]pyridin-3-yl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80622724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

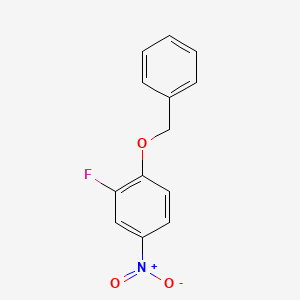

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Bicyclo[2.2.2]octane-1,4-diamine](/img/structure/B1291542.png)

![7-Bromothieno[3,2-d]pyrimidine](/img/structure/B1291557.png)

![6-Bromoimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B1291565.png)

![6-Bromo-8-fluoroimidazo[1,2-a]pyridine](/img/structure/B1291569.png)